KPNB1 Binding Selectivity: Phenyl Derivative Provides a Clean Negative Control Relative to the Furan Analog
In a direct competitive binding assay, the furan analog (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide (compound 1) bound KPNB1 with a Kd of approximately 20 nM, while the phenyl analog (301176-80-7) exhibited no measurable binding [1]. This absolute selectivity difference makes the phenyl compound invaluable as a negative control for KPNB1 pathway studies.
| Evidence Dimension | KPNB1 binding affinity (Kd) |
|---|---|
| Target Compound Data | No binding detected (not a KPNB1 ligand) |
| Comparator Or Baseline | Furan analog (compound 1): Kd ~20 nM |
| Quantified Difference | Absolute selectivity (Kd >100 μM vs. 20 nM; >5000-fold difference) |
| Conditions | Fluorescein-labeled competitive binding assay (ChemMedChem 2016) |
Why This Matters
Selective absence of KPNB1 engagement allows researchers to deconvolve KPNB1-dependent vs. -independent effects in cancer cell models.
- [1] Kim YH, et al. Identification of KPNB1 as a Cellular Target of Aminothiazole Derivatives with Anticancer Activity. ChemMedChem. 2016 Jul 5;11(13):1406-9. DOI: 10.1002/cmdc.201600159. View Source
